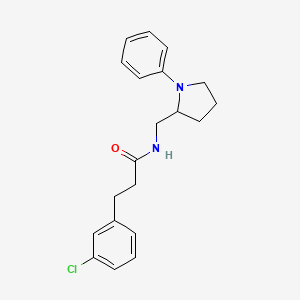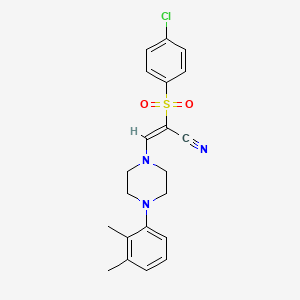
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain a sulfonyl group attached to a 4-chlorophenyl group, an acrylonitrile group, and a piperazine ring substituted with a 2,3-dimethylphenyl group. These components are common in many bioactive compounds and pharmaceuticals .
Chemical Reactions Analysis
The compound contains several functional groups that could undergo various chemical reactions. For example, the acrylonitrile group could undergo addition reactions, and the sulfonyl group could participate in substitution reactions .Scientific Research Applications
Antibody-Based Methods in Environmental and Food Analysis
Research on antibody development for detecting various substances, including herbicides, polychlorinated biphenyls, and surfactants, highlights the utility of chemical compounds in enhancing the sensitivity and specificity of ELISA and related techniques. This approach is crucial for environmental research and risk control, demonstrating the potential application of complex chemical entities in improving analytical tools for environmental and food safety (Fránek & Hruška, 2018).
Acrylamide Research in Food Safety
The study of acrylamide, a compound formed in high-carbohydrate heat-treated foods, and its impact on health underscores the importance of chemical research in identifying and mitigating potential carcinogens in the diet. Research into reducing acrylamide levels in baking products is an example of how chemical compounds are scrutinized to enhance food safety (Keramat et al., 2011).
Environmental Toxicology and Pollutants Analysis
Investigations into the sources and impacts of environmental pollutants, such as polychlorinated dibenzothiophenes, provide insight into the complexities of chemical interactions in ecosystems. Understanding the chemical pathways and sources of such pollutants is essential for developing strategies to mitigate their effects on the environment and human health (Huntley et al., 1994).
Sulfonamide Compounds in Therapeutic Research
The exploration of sulfonamide compounds across various therapeutic areas, including as antibiotics and in the treatment of bacterial infections, exemplifies the broad applicability of chemical research in developing new treatments for a range of diseases. This area of study is crucial for discovering novel drugs and understanding their mechanisms of action (Gulcin & Taslimi, 2018).
Mechanism of Action
Future Directions
properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-[4-(2,3-dimethylphenyl)piperazin-1-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2S/c1-16-4-3-5-21(17(16)2)25-12-10-24(11-13-25)15-20(14-23)28(26,27)19-8-6-18(22)7-9-19/h3-9,15H,10-13H2,1-2H3/b20-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJXFWLMABQMEM-HMMYKYKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C=C(C#N)S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)/C=C(\C#N)/S(=O)(=O)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-((4-chlorophenyl)sulfonyl)-3-(4-(2,3-dimethylphenyl)piperazin-1-yl)acrylonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

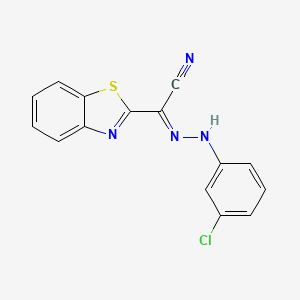
![Methyl 5,6-dihydro-4H-furo[2,3-c]pyrrole-3-carboxylate;hydrochloride](/img/structure/B2715256.png)
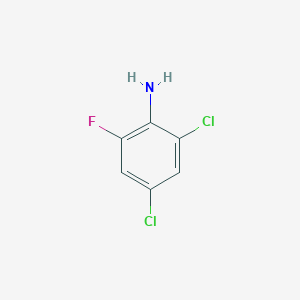
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-methylbutyl)acetamide](/img/structure/B2715261.png)
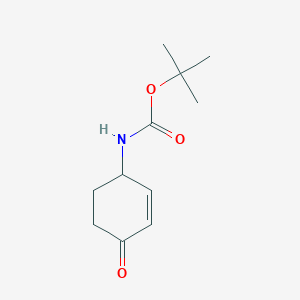
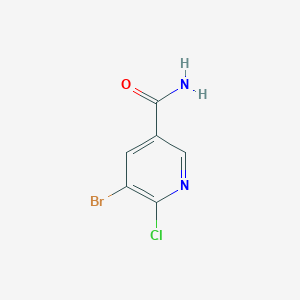
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)

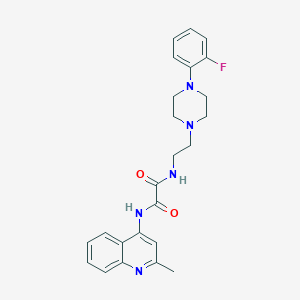
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-propylpentanamide](/img/structure/B2715269.png)
![N-(2-fluorobenzyl)-1-(4-methoxybenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)
